molecular formula C12H17NO3 B1344513 3-Amino-3-(2-isopropoxyphenyl)propanoic acid CAS No. 890045-11-1

3-Amino-3-(2-isopropoxyphenyl)propanoic acid

Cat. No.: B1344513
CAS No.: 890045-11-1
M. Wt: 223.27 g/mol
InChI Key: AZRVYDVDGLRBJS-UHFFFAOYSA-N
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Description

3-Amino-3-(2-isopropoxyphenyl)propanoic acid is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a 2-isopropoxyphenyl group .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research has shown that compounds similar to "3-Amino-3-(2-isopropoxyphenyl)propanoic acid" have been involved in the study of hydrogen bonding and polymorphism. For instance, amino alcohols reacted with quinoline-2-carboxylic acid resulted in salts characterized by X-ray structure analysis, highlighting different hydrogen bonding and π∙∙∙π stacking interactions leading to distinct connectivity motifs. This research contributes to understanding the structural properties and potential applications of amino acid derivatives in designing new materials and pharmaceuticals (Podjed & Modec, 2022).

Synthesis and Biological Activity

Another study focused on the synthesis of propionamides by hydrolysis and subsequent reactions, demonstrating weak antibacterial activity of the compounds. This research opens avenues for the development of new antibacterial agents and highlights the potential medical applications of "this compound" derivatives (Arutyunyan et al., 2014).

Polymer Modification for Medical Applications

A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including amino acid derivatives, showed increased thermal stability and promising biological activities. These modified polymers have potential applications in medical fields, suggesting the relevance of amino acid derivatives in developing new materials for health care applications (Aly & El-Mohdy, 2015).

Renewable Chemical Building Blocks

The exploration of phloretic acid, related to the structural framework of "this compound," as a renewable building block for material science demonstrates the compound's potential in enhancing the reactivity of molecules towards benzoxazine ring formation. This research underscores the sustainability aspect of using amino acid derivatives in materials science (Trejo-Machin et al., 2017).

Enantioseparation and Chirality

The enantioseparation of hydroxyphenylpropionic acid isomers through diastereomeric salt formation, related to the structural interests of "this compound," highlights the importance of stereochemistry in pharmaceuticals. Understanding the chiral recognition mechanisms of these acids can lead to the development of more effective drugs (Kodama et al., 2017).

Properties

IUPAC Name

3-amino-3-(2-propan-2-yloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)16-11-6-4-3-5-9(11)10(13)7-12(14)15/h3-6,8,10H,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRVYDVDGLRBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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